molecular formula C12H13ClN6O B12339296 2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B12339296
M. Wt: 292.72 g/mol
InChI Key: ZDGIFWFRQDKVLG-UHFFFAOYSA-N
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Description

2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidine compounds .

Scientific Research Applications

2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and biological activities. Compared to other pyrrolopyrimidine derivatives, it offers a unique combination of functional groups that can be exploited for various applications .

Properties

Molecular Formula

C12H13ClN6O

Molecular Weight

292.72 g/mol

IUPAC Name

2-amino-4-chloro-7-[(1,5-dimethylpyrazol-3-yl)methyl]-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C12H13ClN6O/c1-6-3-7(17-18(6)2)5-19-9(20)4-8-10(13)15-12(14)16-11(8)19/h3H,4-5H2,1-2H3,(H2,14,15,16)

InChI Key

ZDGIFWFRQDKVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CN2C(=O)CC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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